molecular formula C11H18O B15168447 Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- CAS No. 647862-68-8

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)-

Cat. No.: B15168447
CAS No.: 647862-68-8
M. Wt: 166.26 g/mol
InChI Key: OXYIQXNGTGNXDM-GHMZBOCLSA-N
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Description

The compound features a 2,3-dimethyl-substituted oxirane ring with a 1-heptynyl group at the 2-position and a stereospecific (2R,3R) configuration. This combination of alkyl, alkyne, and stereochemical features distinguishes it from simpler epoxides. Such compounds are typically synthesized via stereoselective epoxidation or nucleophilic ring-opening reactions, as demonstrated in evidence 1 for analogous spirocyclic epoxides .

Properties

CAS No.

647862-68-8

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

(2R,3R)-2-hept-1-ynyl-2,3-dimethyloxirane

InChI

InChI=1S/C11H18O/c1-4-5-6-7-8-9-11(3)10(2)12-11/h10H,4-7H2,1-3H3/t10-,11-/m1/s1

InChI Key

OXYIQXNGTGNXDM-GHMZBOCLSA-N

Isomeric SMILES

CCCCCC#C[C@@]1([C@H](O1)C)C

Canonical SMILES

CCCCCC#CC1(C(O1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- typically involves the epoxidation of an alkyne precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidizing agent and a titanium-based catalyst in the presence of a chiral ligand.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new carbon-carbon and carbon-heteroatom bonds. The specific stereochemistry of the compound also plays a crucial role in its interactions with biological molecules and enzymes, influencing its biological activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below compares key structural and physicochemical properties of the target compound with related epoxides:

Compound Name Substituents Molecular Formula Molecular Weight CAS No. Stereochemistry Key Properties
Oxirane, 2-(1-heptynyl)-2,3-dimethyl-, (2R,3R)- 2-(1-heptynyl), 2,3-dimethyl C₁₁H₁₈O 166.26 (estimated) Not available (2R,3R) High hydrophobicity (XlogP ~3.5)*
Oxirane, 2,3-bis(1-methylethyl)-, (2R,3R)-rel 2,3-diisopropyl C₈H₁₆O 128.21 54644-32-5 (2R,3R) relative XlogP: 2.7; TPSA: 12.4 Ų
Oxirane, 2-methyl-3-(1-methylethyl) 2-methyl, 3-isopropyl C₆H₁₂O 100.16 1192-31-0 Not specified Boiling point: ~120–125°C (estimated)
Oxirane, 3-ethyl-2,2-dimethyl 3-ethyl, 2,2-dimethyl C₆H₁₂O 100.16 1192-22-9 Not specified CAS synonym: 2,3-Epoxy-2-methylpentane
trans-2,3-Dimethyloxirane 2,3-dimethyl C₄H₈O 72.11 21490-63-1 trans-(2R,3R) Used in stereochemical studies

*Note: Estimated properties are based on structural analogs.

Key Differences and Implications

Steric and Electronic Effects :

  • The 1-heptynyl group in the target compound introduces significant steric bulk and electron-withdrawing character compared to alkyl-substituted analogs like 2,3-diisopropyl epoxide or trans-2,3-dimethyloxirane . This likely reduces nucleophilic ring-opening reactivity but enhances stability under acidic conditions.
  • The (2R,3R) configuration ensures stereoselective interactions in asymmetric synthesis or biological systems, similar to the (2R,3R)-rel-diisopropyl epoxide .

Synthetic Pathways: describes stereoselective epoxide synthesis using Sc(OTf)₃ as a catalyst under varying solvent conditions . In contrast, simpler epoxides like trans-2,3-dimethyloxirane are often synthesized via Sharpless or Prilezhaev epoxidation .

Applications: The target compound’s alkyne moiety may enable click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in saturated analogs like 3-ethyl-2,2-dimethyloxirane .

Research Findings and Data

Reactivity in Ring-Opening Reactions

  • Nucleophilic Attack :
    Epoxides with bulky substituents (e.g., 2,3-diisopropyl ) exhibit slower ring-opening kinetics due to steric hindrance. The target compound’s heptynyl group may further retard nucleophilic attack compared to smaller analogs.
  • Acid-Catalyzed Reactions :
    Electron-withdrawing groups (e.g., alkyne in the target compound) stabilize the oxirane ring against acid, whereas electron-donating groups (e.g., methyl in ) increase susceptibility to ring-opening.

Physicochemical Properties

  • Hydrophobicity : The heptynyl chain increases hydrophobicity (estimated XlogP ~3.5), making the compound more lipid-soluble than diisopropyl (XlogP 2.7 ) or trans-dimethyl (XlogP 1.2 ) analogs.

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